molecular formula C10H19Cl B1613320 9-Chloro-2-methyl-1-nonene CAS No. 485320-17-0

9-Chloro-2-methyl-1-nonene

Cat. No.: B1613320
CAS No.: 485320-17-0
M. Wt: 174.71 g/mol
InChI Key: BKSRRDDOTAXJBI-UHFFFAOYSA-N
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Description

9-Chloro-2-methyl-1-nonene is an organic compound with the molecular formula C10H19Cl. It belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by the presence of a chlorine atom and a methyl group attached to a nonene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2-methyl-1-nonene typically involves the chlorination of 2-methyl-1-nonene. This can be achieved through the addition of chlorine gas (Cl2) to the double bond of 2-methyl-1-nonene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where 2-methyl-1-nonene is reacted with chlorine gas in a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2-methyl-1-nonene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines, or alkoxides.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and sodium alkoxides for ether formation.

    Addition Reactions: Reagents such as bromine (Br2), hydrogen chloride (HCl), and sulfuric acid (H2SO4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include 9-hydroxy-2-methyl-1-nonene, 9-amino-2-methyl-1-nonene, and 9-alkoxy-2-methyl-1-nonene.

    Addition Reactions: Products include 9,10-dichloro-2-methyl-1-nonane and 9-chloro-10-bromo-2-methyl-1-nonane.

    Oxidation Reactions: Products include 9-chloro-2-methyl-1-nonanol, 9-chloro-2-methyl-1-nonanal, and 9-chloro-2-methyl-1-nonanoic acid.

Scientific Research Applications

9-Chloro-2-methyl-1-nonene has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and addition reactions.

    Biology: The compound can be used to modify biological molecules, aiding in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 9-Chloro-2-methyl-1-nonene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the double bond are key functional groups that participate in chemical reactions. The compound can form covalent bonds with nucleophiles, leading to substitution products, or react with electrophiles to form addition products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-nonene: Lacks the chlorine atom, making it less reactive in substitution reactions.

    9-Bromo-2-methyl-1-nonene: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity of reactions.

    9-Chloro-1-nonene: Similar structure but without the methyl group, influencing the compound’s steric and electronic properties.

Uniqueness

9-Chloro-2-methyl-1-nonene is unique due to the presence of both a chlorine atom and a methyl group, which provide distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis and research applications.

Properties

IUPAC Name

9-chloro-2-methylnon-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Cl/c1-10(2)8-6-4-3-5-7-9-11/h1,3-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSRRDDOTAXJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641087
Record name 9-Chloro-2-methylnon-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485320-17-0
Record name 9-Chloro-2-methyl-1-nonene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485320-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Chloro-2-methylnon-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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